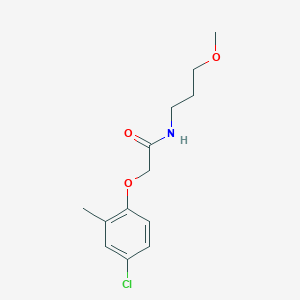![molecular formula C20H20P2 B14144725 (R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane CAS No. 72150-36-8](/img/structure/B14144725.png)
(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane is a chiral phosphine ligand known for its applications in various catalytic processes. This compound is characterized by its unique structure, which includes a chiral center and multiple phenyl groups, making it a valuable component in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane typically involves the reaction of a chiral phosphine precursor with a suitable electrophile. One common method includes the use of a chiral auxiliary to introduce the desired stereochemistry, followed by the introduction of the phosphine groups through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under conditions such as reflux in an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Biology: Investigated for its potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials, particularly in processes requiring high selectivity and efficiency.
Wirkmechanismus
The mechanism of action of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for asymmetric induction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane can be compared with other chiral phosphine ligands such as BINAP, DIPAMP, and TADDOL-derived phosphines.
- These compounds share similar structural features and applications but differ in their steric and electronic properties.
Uniqueness
- The uniqueness of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane lies in its specific chiral structure and the ability to induce high enantioselectivity in catalytic processes.
- Compared to other chiral phosphine ligands, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable tool in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
72150-36-8 |
|---|---|
Molekularformel |
C20H20P2 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C20H20P2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3/t21-,22-/m1/s1 |
InChI-Schlüssel |
FPIZGUWCFGIXQX-FGZHOGPDSA-N |
Isomerische SMILES |
C[P@](C1=CC=CC=C1)C2=CC=CC=C2[P@](C)C3=CC=CC=C3 |
Kanonische SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2P(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


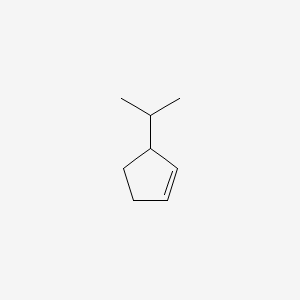
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
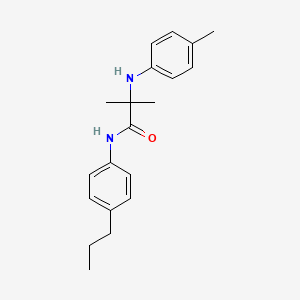
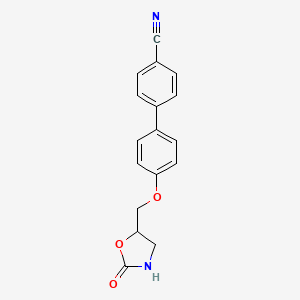
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)
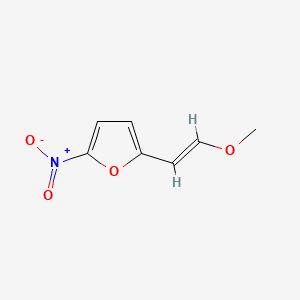
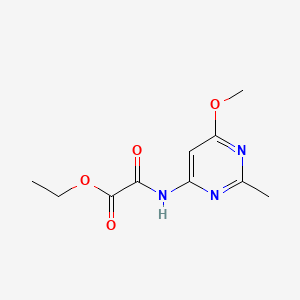
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)

![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
